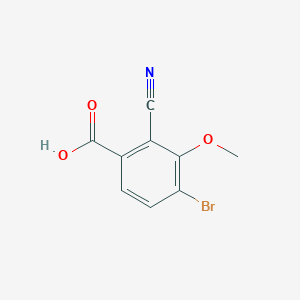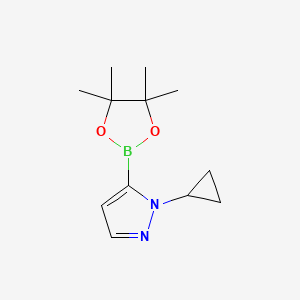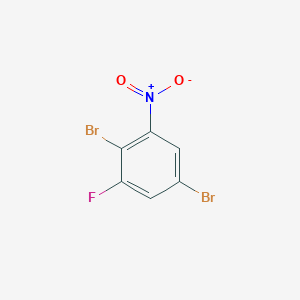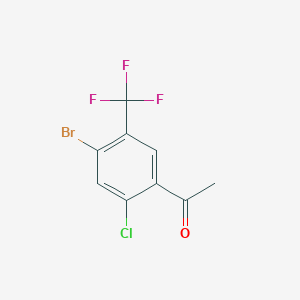
2',3'-Dibromo-5'-fluoroacetophenone
Übersicht
Beschreibung
2’,3’-Dibromo-5’-fluoroacetophenone is a chemical compound used in the synthesis of oxabicyclic compounds . It is also used in the enantioselective synthesis of chiral 3-aryl-1-indanone molecules .
Synthesis Analysis
This compound is used in the synthesis of oxabicyclic compounds . It is also involved in the enantioselective synthesis of chiral 3-aryl-1-indanone molecules . Additionally, it reacts with ortho-phenylenediamine derivatives to produce pyrazine derivatives .Molecular Structure Analysis
The molecular formula of 2’,3’-Dibromo-5’-fluoroacetophenone is C8H6BrFO . It has an average mass of 217.035 Da and a monoisotopic mass of 215.958603 Da .Chemical Reactions Analysis
2’,3’-Dibromo-5’-fluoroacetophenone undergoes condensation reactions with aldehydes in the presence of SnCl2 or SmI3 to afford α,β-unsaturated ketones . It is also useful in the esterification of carboxylic acids .Physical And Chemical Properties Analysis
2’,3’-Dibromo-5’-fluoroacetophenone is a liquid at room temperature . It has a molecular weight of 217.04 . The compound is sealed in dry storage at room temperature .Wissenschaftliche Forschungsanwendungen
Fluorescence-Based Technologies
- Fluorophores for Biomedical Applications : A study reported an efficient route to a new class of fluorophores, indolizino[3,2-c]quinolines, which are synthesized through oxidative Pictet-Spengler cyclization strategy. These compounds demonstrated unique and desirable optical properties, suggesting potential use as fluorescent probes in aqueous systems (Park, Kwon, Lee, & Kim, 2015).
Chemical Synthesis and Properties
- Polymer Synthesis : Research into the synthesis of high molecular weight poly(2,5-benzophenone) derivatives for proton exchange membranes highlighted the use of activated fluoro aryl groups to generate sulfonated functionalities. These derivatives demonstrated significant proton conductivity (Ghassemi & Mcgrath, 2004).
- Ortho-CH Activation in Aromatic Ketones : A study explored the reaction of a trihydride-stannyl-osmium(IV) complex with partially fluorinated aromatic ketones, leading to significant advancements in understanding the activation and reaction pathways in these compounds (Esteruelas, Lledós, Oliván, Oñate, Tajada, & Ujaque, 2003).
Radioactive Labeling for Imaging
- Synthesis for Comparative Imaging : A benzophenone-based labeling compound was synthesized for use in comparative imaging studies, which could be labeled with either F-18 or iodine radioisotopes. This work offers insights into the structural advantages of such molecules for facilitating radioactive labeling (Li, Ding, Gifford, Fowler, & Gatley, 2003).
Safety And Hazards
This compound is classified under GHS07 for safety . It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-(2,3-dibromo-5-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c1-4(12)6-2-5(11)3-7(9)8(6)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLBTYOYHABNHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dibromo-5'-fluoroacetophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















